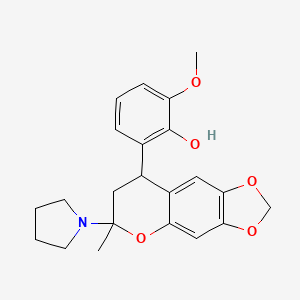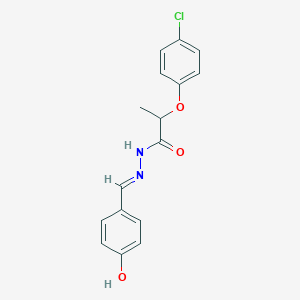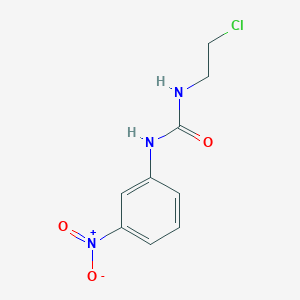![molecular formula C14H13ClN2O2 B11994912 N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are usually alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Applications De Recherche Scientifique
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It has shown promise in preliminary studies as a potential drug candidate for treating certain diseases.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group may interact with certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-(1-(2-chlorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide: This compound has a similar structure but with an additional methyl group on the furohydrazide moiety.
N’-(1-(4-chlorophenyl)ethylidene)-2-methyl-3-furohydrazide: This compound has the chlorophenyl group in a different position, which can affect its reactivity and interactions with molecular targets.
The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H13ClN2O2 |
|---|---|
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(11-5-3-4-6-13(11)15)16-17-14(18)12-7-8-19-10(12)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
Clé InChI |
HKIIDOAELHLHLG-CXUHLZMHSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)







![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)
